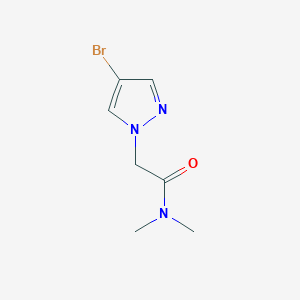

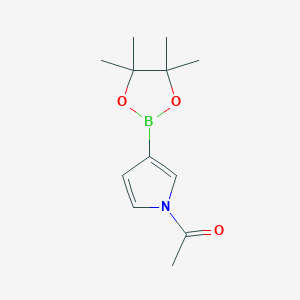

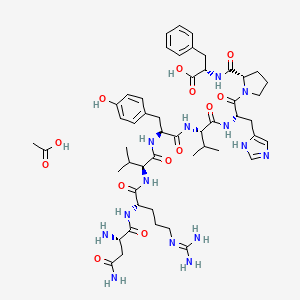

2-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds structurally similar to “2-(4-bromo-1H-pyrazol-1-yl)ethanol”, often involves multicomponent reactions, utilizing bases and supporting electrolytes in green mediums. An example includes the synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives through an electro-catalyzed transformation using the electrogenerated anion of ethanol in the presence of sodium bromide.

Molecular Structure Analysis

The molecular structure of compounds closely related to “2-(4-bromo-1H-pyrazol-1-yl)ethanol” has been characterized through various methods, including X-ray crystallography, which provides detailed insights into the arrangement of atoms and the geometry of the molecules.

Aplicaciones Científicas De Investigación

Novel FLAP Inhibitor Synthesis

2-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylacetamide has been identified as a novel and selective five-lipoxygenase activity protein (FLAP) inhibitor, with outstanding pharmacokinetic properties. Its synthesis involved six radiochemical steps, resulting in a product with a specific activity of 51 mCi/mmol, using carbon-14 zinc cyanide. This compound demonstrates significant potential in the field of medicinal chemistry (Latli et al., 2015).

Intermolecular Interactions in Antipyrine-Like Derivatives

Research on antipyrine derivatives, such as 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, has shown these compounds to exhibit complex intermolecular interactions. These include hydrogen bonds and C–H⋯π contacts, which are essential for the stabilization of their solid-state structures. Detailed Hirshfeld surface analysis and DFT calculations have been utilized to explore these interactions, providing insights into the design of similar compounds (Saeed et al., 2020).

Photoinduced Tautomerization Studies

A study on 2-(1H-pyrazol-5-yl)pyridines and its derivatives, including 2-(3-bromo-1H-pyrazol-5-yl)pyridine, revealed the occurrence of three types of photoreactions. These reactions are excited-state intramolecular and intermolecular double-proton transfers, and solvent-assisted double-proton transfer. These findings are significant in understanding the photophysical and photochemical behaviors of pyrazolyl derivatives (Vetokhina et al., 2012).

Synthesis of Pyrazole Derivatives

Research on the synthesis of pyrazole derivatives, including compounds with a 2-(1H-pyrazol-5-yl) structure, has indicated their importance in medicinal chemistry. These derivatives exhibit a wide range of biological activities, such as anticancer, analgesic, anti-inflammatory, and antimicrobial properties. The synthesis methods involve various strategies, including condensation and cyclization, highlighting the versatility of pyrazole in pharmaceutical research (Dar & Shamsuzzaman, 2015).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The product is sold “as-is” and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product . The safety information indicates that it is a non-combustible solid .

Propiedades

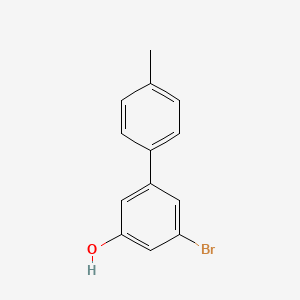

IUPAC Name |

2-(4-bromopyrazol-1-yl)-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3O/c1-10(2)7(12)5-11-4-6(8)3-9-11/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVQBJPNNRSACN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CN1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl (4'-hydroxy-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B1523699.png)

![2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride](/img/structure/B1523718.png)